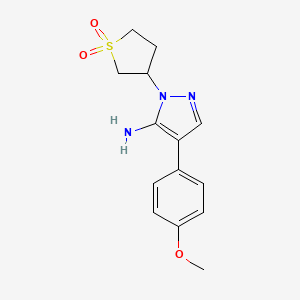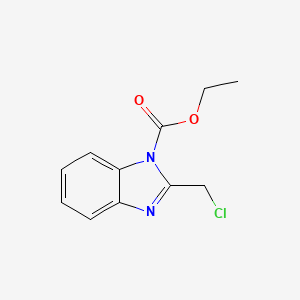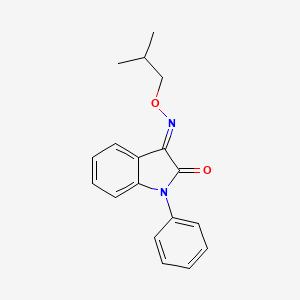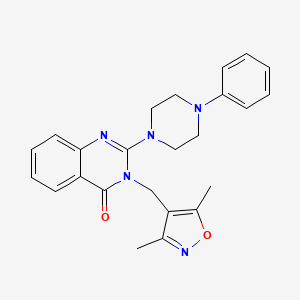
2-(1,1-Dioxothiolan-3-yl)-4-(4-methoxyphenyl)pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-Dioxothiolan-3-yl)-4-(4-methoxyphenyl)pyrazol-3-amine is a complex organic compound with potential significance in various fields of chemistry and materials science. Its unique structure offers interesting chemical properties and reactivity patterns, making it a subject of scientific study.
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multicomponent domino reactions in aqueous media, catalyzed by L-proline, to efficiently generate densely functionalized structures, including 4H-pyrano[2,3-c]pyrazoles, from simple starting materials (Prasanna, Menéndez, & Perumal, 2013). This methodology highlights the potential routes for synthesizing complex molecules like this compound through efficient and versatile chemical processes.
Molecular Structure Analysis
X-ray diffraction analysis has been pivotal in establishing the molecular and crystal structure of closely related compounds, offering insights into their geometric configuration, bond lengths, angles, and overall 3D arrangement (Hayvalı, Unver, & Svoboda, 2010). Such studies are crucial for understanding the intrinsic properties and reactivity of this compound.
Chemical Reactions and Properties
The reactivity of pyrazole derivatives towards various chemical reactions, including domino and multicomponent reactions, underscores their versatile chemical nature. For instance, the synthesis of p-aminobenzoic acid diamides based on related structures showcases the potential for creating a wide array of chemically and biologically relevant molecules (Agekyan & Mkryan, 2015).
科学的研究の応用
Chemical Synthesis and Reactivity :
- The compound's derivatives have been used in chemical synthesis, such as in the reductive amination of pyrazole derivatives, demonstrating their utility in creating biologically active molecules and intermediates for pharmaceuticals and fine chemicals (Bawa, Ahmad, & Kumar, 2009).
- Another study focused on the synthesis and properties of pyrazole-triazole derivatives, indicating the significant pharmacological potential of these compounds (Fedotov, Hotsulia, & Panasenko, 2022).
Modification in Polymer Science :
- Research has been conducted on the functional modification of polyvinyl alcohol/acrylic acid hydrogels using amine compounds related to 2-(1,1-Dioxothiolan-3-yl)-4-(4-methoxyphenyl)pyrazol-3-amine, revealing applications in medical fields due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Pharmacological Research :
- Several studies have synthesized and evaluated the biological activities of various pyrazoline derivatives, including their potential as anti-inflammatory and anti-cancer agents (Patel et al., 2013).
Antioxidant Properties :
- The antioxidant activity of related compounds has been investigated, showing strong scavenging abilities and potential use as antioxidants (Zhu Yao-hua, 2009).
Structural Studies and Supramolecular Chemistry :
- Structural studies on pyrazole Schiff bases related to the compound have been carried out, highlighting their potential in forming organized supramolecular assemblies with potential antibacterial applications (Feng et al., 2018).
Diverse Library Generation in Organic Chemistry :
- The compound's derivatives have been used to generate a diverse library of compounds through alkylation and ring closure reactions, underscoring their versatility in organic synthesis (Roman, 2013).
特性
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-4-(4-methoxyphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-20-12-4-2-10(3-5-12)13-8-16-17(14(13)15)11-6-7-21(18,19)9-11/h2-5,8,11H,6-7,9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKSOKFABYJBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(N=C2)C3CCS(=O)(=O)C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2486343.png)
![4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2486344.png)


![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2486347.png)



![(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride](/img/structure/B2486354.png)

![N-(3-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2486359.png)
![4-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}-N,N-dimethylbenzenesulfonamide](/img/structure/B2486360.png)

![2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2486363.png)